endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
Description
Chemical Structure and Properties endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride (CAS: 1257442-93-5) is a bicyclic organic compound with a molecular formula of C₈H₁₆ClNO and a molar mass of 177.67 g/mol . The molecule features an 8-azabicyclo[3.2.1]octane core, a methanol (-CH₂OH) group at the 3-position in the endo configuration, and a hydrochloride salt. This structure confers unique physicochemical properties, including high polarity and water solubility due to the presence of the hydroxyl and ammonium groups.
The compound is primarily used as a biochemical reagent or intermediate in pharmaceutical research, particularly for developing muscarinic receptor modulators like trospium chloride .
Properties
IUPAC Name |
[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6?,7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRFDLINZOCBD-OPZYXJLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856027 | |
| Record name | [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257442-93-5 | |
| Record name | [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride typically involves enantioselective synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective reactions . These reactions often involve the use of chiral catalysts and specific reaction conditions to ensure high diastereo- and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthetic routes. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₈H₁₆ClNO
Molecular Weight: 175.68 g/mol
Structure: The compound features a bicyclic structure with a methanol group and a hydrochloride form, enhancing its solubility and reactivity.
Chemistry
Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride serves as a building block in synthetic chemistry:
- Asymmetric Synthesis: Its chiral center allows for the development of enantiomerically pure compounds, making it valuable in asymmetric synthesis processes.
- Synthetic Methodologies: It is utilized in creating more complex molecules, contributing to advancements in synthetic methodologies.
Biology
The compound exhibits various biological activities:
- Monoamine Reuptake Inhibition: Studies indicate that it can inhibit the reuptake of neurotransmitters such as serotonin and dopamine, which is beneficial in treating mood disorders like depression and anxiety .
- Anti-inflammatory Properties: Research suggests that it may inhibit enzymes involved in inflammatory pathways, indicating potential use as an anti-inflammatory agent.
- Antitumor Activity: Preliminary findings show cytotoxic effects against certain cancer cell lines, including glioblastoma and hepatocellular carcinoma.
Medicine
Research into therapeutic applications is ongoing:
- Drug Development: The compound is being investigated for its potential as a therapeutic agent in treating various neurological disorders, including ADHD and panic disorders .
- Pharmaceutical Formulations: Its unique properties make it suitable for formulating medications that require enhanced solubility and bioavailability .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Monoamine Reuptake Inhibition | Demonstrated effectiveness in increasing serotonin levels in animal models, suggesting antidepressant potential. |
| Study 2 | Anti-inflammatory Effects | Showed significant reduction in inflammation markers in vitro, indicating promise for inflammatory disease treatments. |
| Study 3 | Antitumor Activity | Exhibited cytotoxic effects on glioblastoma cells, warranting further investigation into its use as an anticancer agent. |
Mechanism of Action
The mechanism of action of endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved . The exact mechanism of action is still under investigation, but it is believed to involve binding to certain receptors or enzymes .
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The table below compares the target compound with structurally related azabicyclo derivatives:
Physicochemical and Functional Comparisons
Polarity and Solubility: The methanol substituent in the target compound increases polarity compared to the ketone (nortropinone) and ester derivatives, enhancing water solubility . The hydroxyl group in nortropine hydrochloride provides moderate polarity, while the ester group in 1220021-56-6 reduces water solubility but improves membrane permeability .
Synthetic Utility: Nortropinone hydrochloride (CAS 25602-68-0) serves as a key intermediate for synthesizing tropane alkaloids via reduction to nortropine or further functionalization . The target compound’s primary alcohol group (-CH₂OH) enables reactions like oxidation to carboxylic acids or esterification, broadening its utility in drug design .
Safety and Handling: Nortropine hydrochloride requires precautions against inhalation and skin contact, with emergency measures including water rinsing and medical consultation .
Pharmacological Relevance
- Trospium chloride, a derivative of 8-azabicyclo[3.2.1]octane, is a clinically approved antimuscarinic agent for overactive bladder treatment . The target compound’s methanol group may serve as a precursor for analogous drugs with optimized pharmacokinetics.
- Purity and Analytical Data : Related compounds (e.g., SCH 221510, CAS 322473-89-2) are rigorously analyzed via HPLC (≥99% purity) and NMR to ensure quality for research .
Industrial and Research Use
- The compound is supplied by multiple vendors (e.g., ChemBK, Accela) in reagent-grade quantities, with prices ranging from $10/g (1g) to $290/100g .
- Derivatives like 3-(2-pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1823336-46-4) highlight structural modifications for targeting specific receptors .
Biological Activity
Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride is a bicyclic compound that belongs to the family of tropane alkaloids, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. Its unique bicyclic structure contributes to its chemical reactivity and biological interactions. The presence of the methanol group and the hydrochloride form enhances solubility and bioavailability compared to other derivatives.
Biological Activity Overview
Research indicates that compounds within the azabicyclo family exhibit significant biological activities, particularly in pharmacology. Endo-8-Azabicyclo[3.2.1]octane derivatives have shown promise as:
- Monoamine Reuptake Inhibitors : These compounds interact with neurotransmitter transporters, influencing levels of serotonin, norepinephrine, and dopamine in the central nervous system (CNS) .
- Anti-inflammatory Agents : Interaction studies suggest that this compound can inhibit specific enzymes involved in inflammatory processes .
- Potential Antitumor Activity : Preliminary studies indicate cytotoxic effects on various tumor cell lines, including glioblastoma and hepatocellular carcinoma .
The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors and enzymes. These interactions can lead to various physiological effects depending on the specific target:
- Inhibition of Monoamine Transporters : The compound has been shown to inhibit the reuptake of monoamines, which is beneficial in treating disorders like depression and ADHD .
- Enzyme Inhibition : The compound may inhibit enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in regulating inflammation .
Structure-Activity Relationship (SAR)
A series of structure-activity relationship studies have been conducted to optimize the biological activity of azabicyclo derivatives. For instance, modifications to the 8-position of the bicyclic framework have been shown to enhance selectivity for serotonin vs. dopamine transporters .
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-one | Bicyclic structure with ketone functionality | Precursor for further derivatives |
| Tropine | Bicyclic structure with hydroxyl group | Naturally occurring alkaloid |
| 2-Azabicyclo[3.2.1]octane | Similar bicyclic framework without methanol | Different nitrogen positioning |
Case Studies
- Dopamine Transporter Affinity Study : A study focused on 8-substituted derivatives demonstrated that certain modifications led to increased affinity at dopamine transporters, suggesting potential applications in treating mood disorders .
- Anti-inflammatory Research : Another investigation revealed that endo-8-Azabicyclo[3.2.1]octane derivatives could effectively inhibit NAAA, thereby enhancing anti-inflammatory responses through sustained levels of palmitoylethanolamide (PEA) .
Future Directions
Further research is necessary to elucidate the complete pharmacokinetic profile and broader biological interactions of this compound. This includes:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Expanded SAR Studies : To identify additional modifications that may enhance activity or selectivity for specific targets.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride be experimentally confirmed?
- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR experiments to analyze spatial proximity between protons in the bicyclic framework. For example, irradiation of the hydroxyl-bearing carbon (C3) protons should show NOE correlations with adjacent bridgehead protons (C1/C5) to confirm the endo configuration. X-ray crystallography is also recommended for definitive structural assignment, as seen in related azabicyclo derivatives .
Q. What analytical techniques are most effective for assessing the purity of this compound in synthetic batches?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (210–230 nm) and a C18 column, using acetonitrile/water (0.1% TFA) gradients. Compare retention times against certified reference standards. Mass spectrometry (LC-MS) should confirm molecular ion peaks at m/z 127.18 (free base) and 163.65 (hydrochloride salt) . Combustion analysis (C, H, N, Cl) further validates stoichiometric purity .
Q. What synthetic routes are available for producing this compound, and how can reaction yields be optimized?
- Methodological Answer : Primary routes include:
- Route 1 : Hydrolysis of tropine derivatives (e.g., O-acetylation followed by dealkylation) under acidic conditions (HCl/EtOH, reflux). Yields (~60–70%) can be improved by controlling reaction temperature (50–60°C) and avoiding over-hydrolysis .
- Route 2 : Direct reduction of nortropinone hydrochloride (CAS 25602-68-0) using NaBH4 in methanol. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound and its derivatives?
- Methodological Answer : Perform comparative receptor-binding assays (e.g., muscarinic acetylcholine receptor subtypes M1–M5) using radioligand displacement studies. For example, trospium chloride (a derivative) shows selectivity for M3 receptors, but batch-to-batch variability in impurity profiles (e.g., Trospium Chloride Impurity B, CAS 63516-30-3) may confound results. Use high-resolution LC-MS/MS to correlate bioactivity with impurity levels .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC every 24 hours. For solid-state stability, use dynamic vapor sorption (DVS) to assess hygroscopicity and thermal gravimetric analysis (TGA) for decomposition thresholds (>150°C). Store samples at +5°C in desiccated, amber vials .
Q. How can impurity profiling be systematically validated for this compound in drug development?
- Methodological Answer : Apply ICH Q3A guidelines using orthogonal methods:
- LC-UV/HRMS : Identify impurities ≥0.10% (e.g., nortropinone hydrochloride, CAS 25602-68-0).
- NMR : Confirm structural assignments of unknown peaks via 2D COSY and HSQC.
- Spiking Experiments : Add reference standards (e.g., Trospium Chloride Impurity B) to confirm retention times .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
